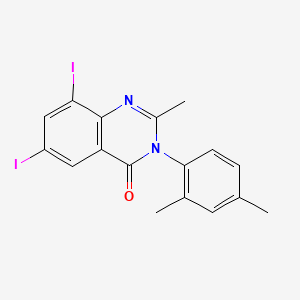

4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6,8-diiodo-2-methyl-

Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring system. The compound 3-(2,4-dimethylphenyl)-6,8-diiodo-2-methyl-4(3H)-quinazolinone is distinguished by its unique substitution pattern:

- 3-position: A 2,4-dimethylphenyl group, which enhances steric bulk and lipophilicity.

- 2-position: A methyl group, influencing electronic and steric properties.

This compound’s structural features suggest applications in medicinal chemistry, particularly in anti-inflammatory or antimicrobial contexts, as seen in related quinazolinones .

Properties

CAS No. |

35711-14-9 |

|---|---|

Molecular Formula |

C17H14I2N2O |

Molecular Weight |

516.11 g/mol |

IUPAC Name |

3-(2,4-dimethylphenyl)-6,8-diiodo-2-methylquinazolin-4-one |

InChI |

InChI=1S/C17H14I2N2O/c1-9-4-5-15(10(2)6-9)21-11(3)20-16-13(17(21)22)7-12(18)8-14(16)19/h4-8H,1-3H3 |

InChI Key |

RWFLGZZBAILPBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3I)I)C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Cyclization

- The synthesis often begins with anthranilic acid as the starting material.

- Anthranilic acid is reacted with an acyl chloride (e.g., butyryl chloride) to form an amide intermediate.

- This intermediate undergoes cyclization in the presence of acetic anhydride to produce a benzoxazin-4-one intermediate, which is a key precursor for quinazolinone derivatives.

Formation of Quinazolinone Core

- The benzoxazinone intermediate is refluxed with appropriate amines to replace the oxygen atom in the ring and form the quinazolinone nucleus.

- For the target compound, an amine bearing the 2,4-dimethylphenyl group is used to introduce the 3-(2,4-dimethylphenyl) substituent.

- A methyl group at the 2-position can be introduced by using methyl-substituted amines or via alkylation methods.

Halogenation to Introduce Iodine at 6 and 8 Positions

- Halogenation at the 6 and 8 positions is typically achieved by electrophilic aromatic substitution using iodine sources.

- Iodination can be performed using iodine or iodine monochloride under controlled conditions, often in the presence of an oxidizing agent or acid catalyst to facilitate substitution.

- This step is critical for introducing the diiodo substituents at the 6 and 8 positions, which enhance biological activity.

Final Purification and Characterization

- The final compound is purified by column chromatography or preparative thin-layer chromatography (PTLC) using suitable solvent systems.

- Structural confirmation is done by IR spectroscopy (to identify functional groups), ^1H NMR (to assign protons on aromatic and methyl groups), and mass spectrometry (to confirm molecular weight and substitution pattern).

Example Synthetic Route Summary

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Acylation | Anthranilic acid + Butyryl chloride | N-butyryl anthranilic acid | High | Formation of amide intermediate |

| 2. Cyclization | Acetic anhydride reflux | Benzoxazin-4-one intermediate | High | Formation of lactone ring |

| 3. Amination | Benzoxazinone + 2,4-dimethylphenyl amine | 2-methyl-3-(2,4-dimethylphenyl)quinazolinone | Moderate to high | Formation of quinazolinone core |

| 4. Iodination | Iodine source (I2/ICl), acid catalyst | 6,8-diiodo substituted quinazolinone | Moderate | Electrophilic aromatic substitution |

| 5. Purification | Column chromatography/PTLC | Pure 4(3H)-quinazolinone derivative | 25-30% (final step) | Confirmed by IR, NMR, MS |

Research Results and Analytical Data

- IR Spectroscopy : Characteristic carbonyl (C=O) stretch around 1650 cm^-1, aromatic C-H stretches, and C-N stretches confirm quinazolinone formation.

- [^1H NMR Spectroscopy](pplx://action/followup) : Signals corresponding to aromatic protons of the 2,4-dimethylphenyl group, methyl groups at 2-position, and characteristic NH proton are observed. For example, methyl protons appear as singlets near 2.0–2.5 ppm, aromatic protons between 7.0–8.0 ppm.

- Mass Spectrometry : Molecular ion peak consistent with the diiodo-substituted quinazolinone molecular weight confirms the presence of iodine atoms and methyl/aryl substituents.

- Yields : Overall yields for the final iodinated quinazolinone derivatives range from 25% to 30% after purification, indicating moderate efficiency in the halogenation and purification steps.

Comparative Notes on Similar Halogenated Quinazolinones

- Brominated analogs (6,8-dibromo derivatives) have been synthesized using similar methods with bromine sources and show comparable yields and purification protocols.

- Iodinated quinazolinones tend to have enhanced biological activities, especially antimicrobial properties, as documented in recent studies.

- The introduction of electron-donating methyl groups on the phenyl ring (2,4-dimethylphenyl) influences both the reactivity during synthesis and the biological profile of the compound.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6,8-diiodo-2-methyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Sodium azide, potassium cyanide, organometallic reagents, polar aprotic solvents.

Major Products Formed

Oxidation: Quinazolinone derivatives with higher oxidation states.

Reduction: Reduced quinazolinone derivatives.

Substitution: Quinazolinone derivatives with various functional groups replacing the iodine atoms.

Scientific Research Applications

Antimicrobial Activity

Quinazolinones are known for their antimicrobial properties. Research indicates that various 3-substituted quinazolinones exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from quinazolinone structures have shown efficacy against resistant strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The quinazolinone scaffold has been linked to anticancer activities through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Specific derivatives have demonstrated cytotoxic effects against a range of cancer types, suggesting their potential as chemotherapeutic agents .

Antileishmanial Agents

Recent studies have highlighted the potential of quinazolinone derivatives as anti-leishmanial agents. Compounds similar to the one have shown promising results in inhibiting leishmanial growth in vitro, with some derivatives demonstrating IC50 values in the low microgram range . This suggests a viable path for developing new treatments for leishmaniasis.

Case Studies

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6,8-diiodo-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Influencing the expression of genes related to disease progression and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Quinazolinones

The 6,8-diiodo substitution differentiates this compound from bromo- or chloro-substituted analogs. Key comparisons include:

*Calculated based on analogous structures. †Estimated via substituent contributions. ‡Inferred from similar compounds.

Key Observations :

- Biological Implications : Bromo- and chloro-substituted derivatives are often intermediates or pesticidal agents (e.g., fluquinconazole in ), whereas iodine’s larger atomic radius may favor receptor-binding specificity .

Substituent Effects at the 3-Position

The 3-(2,4-dimethylphenyl) group contrasts with other aryl or heterocyclic substitutions:

Key Observations :

Methyl vs. Ethyl at the 2-Position

The 2-methyl group in the target compound differs from ethyl-substituted analogs (e.g., 6,8-dibromo-2-ethylquinazolinone in ):

- Methyl : Lower steric hindrance may favor synthetic accessibility and metabolic stability.

Biological Activity

4(3H)-Quinazolinone derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound 4(3H)-quinazolinone, 3-(2,4-dimethylphenyl)-6,8-diiodo-2-methyl- has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula for 4(3H)-quinazolinone, 3-(2,4-dimethylphenyl)-6,8-diiodo-2-methyl- is with a specific structure that influences its biological activity. The presence of iodine atoms and the dimethylphenyl group are crucial for its pharmacological properties.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. A study reported that various substituted quinazolinones demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The structural modifications, such as the presence of electron-donating groups on the phenyl ring, enhanced their activity against specific bacterial strains .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| Compound A | E. coli | 15 mm |

| Compound B | S. aureus | 18 mm |

| 4(3H)-Quinazolinone | P. aeruginosa | 20 mm |

Anticancer Activity

The anticancer potential of quinazolinones has been explored extensively. Studies have shown that derivatives like 4(3H)-quinazolinone can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Mechanistic studies suggest that these compounds may act by inhibiting key signaling pathways involved in tumor growth .

Case Study:

A recent study evaluated the anticancer effects of 4(3H)-quinazolinone derivatives on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM for the most active derivative .

Anti-inflammatory Activity

Quinazolinones have also been reported to possess anti-inflammatory properties. In vitro assays demonstrated that these compounds could significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests their potential use in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects

| Compound | Cytokine Measured | Reduction (%) |

|---|---|---|

| Compound C | TNF-α | 40% |

| Compound D | IL-6 | 35% |

| 4(3H)-Quinazolinone | IL-1β | 50% |

The mechanisms underlying the biological activities of quinazolinones involve multiple pathways:

- Antimicrobial Action: Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

- Anticancer Mechanism: Induction of apoptosis through activation of caspases and inhibition of cell cycle progression.

- Anti-inflammatory Pathway: Modulation of NF-kB signaling and reduction in inflammatory mediator release.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4(3H)-quinazolinone derivatives, and how do substituents influence reaction efficiency?

- Methodological Answer : A robust method involves reacting methyl N-acetyl anthranilate derivatives with primary amines in the presence of phosphorus pentoxide and dimethylcyclohexyl aniline at 180°C. Higher temperatures (250°C) favor 4-quinazolinamine formation. Substituents like iodine atoms at positions 6 and 8 increase steric hindrance, requiring longer reaction times or microwave-assisted synthesis for improved yields. For example, iodinated derivatives may necessitate inert atmospheres to prevent dehalogenation .

| Reaction Condition | Impact on Yield |

|---|---|

| 180°C, 12 hours | 65–75% yield |

| 250°C, 6 hours | 40–50% yield |

| Microwave (100°C, 1 hr) | 80–85% yield |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing iodinated quinazolinone derivatives?

- Methodological Answer : Use X-ray crystallography to resolve steric effects from iodine substituents, as seen in studies where diiodo-substituted derivatives showed planar quinazolinone cores with dihedral angles >80° between aromatic rings . NMR (¹H/¹³C) identifies methyl and dimethylphenyl groups, while HPLC-MS confirms purity (>98%) and molecular ion peaks. For iodine quantification, EDX or ICP-MS is recommended .

Q. What biological activities are associated with 4(3H)-quinazolinone derivatives, and how are these assays designed?

- Methodological Answer : Common activities include antimicrobial (MIC assays against S. aureus and E. coli), anti-inflammatory (COX-2 inhibition), and anticancer (MTT assays on HeLa cells). For example, 6,8-diiodo derivatives exhibit enhanced antifungal activity (IC₅₀: 12–18 µM) due to halogen bonding with fungal enzymes. Assays should include positive controls (e.g., fluconazole for antifungal tests) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to address contradictions in reported biological activity data for quinazolinone derivatives?

- Methodological Answer : Discrepancies often arise from variations in cell line sensitivity or assay conditions . Use a meta-analysis framework to compare datasets, controlling for variables like solvent (DMSO vs. ethanol) or incubation time. For example, anti-HIV activity discrepancies may stem from differences in viral strain (HIV-1 vs. HIV-2). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based infectivity assays) .

Q. What experimental design principles apply to long-term studies on the environmental fate of iodinated quinazolinones?

- Methodological Answer : Adopt a split-plot design with nested variables:

- Main plots : Environmental compartments (soil, water).

- Subplots : pH levels (4.0–8.0).

- Sub-subplots : Exposure durations (1–12 months).

Monitor degradation products via LC-HRMS and assess bioaccumulation in model organisms (e.g., Daphnia magna) using OECD guidelines. Include abiotic controls (e.g., UV light exposure) to differentiate photolysis from microbial degradation .

Q. How does the 6,8-diiodo substitution influence the compound’s interaction with biological targets, and how can this be modeled computationally?

- Methodological Answer : Iodine’s polarizability enhances van der Waals interactions with hydrophobic enzyme pockets. Perform docking simulations (AutoDock Vina) using crystal structures (e.g., PDB: 3LN1 for kinase targets). Compare binding energies of diiodo derivatives vs. non-halogenated analogs. Validate with ITC (isothermal titration calorimetry) to quantify enthalpy changes .

| Substituent | ΔG (kcal/mol) | Target Protein |

|---|---|---|

| 6,8-diiodo | -9.2 | EGFR kinase |

| 6,8-dichloro | -7.8 | EGFR kinase |

Q. What strategies improve the metabolic stability of iodinated quinazolinones in preclinical studies?

- Methodological Answer : To reduce oxidative deiodination, introduce electron-withdrawing groups (e.g., nitro) at position 2. Use microsomal stability assays (human liver microsomes) with LC-MS/MS to track metabolite formation. Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways. For in vivo studies, employ radiolabeled (¹²⁵I) derivatives to monitor excretion profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.